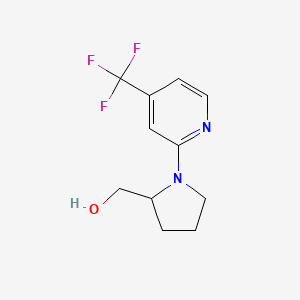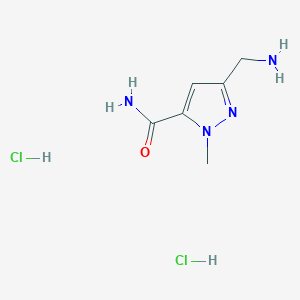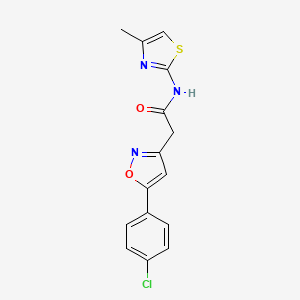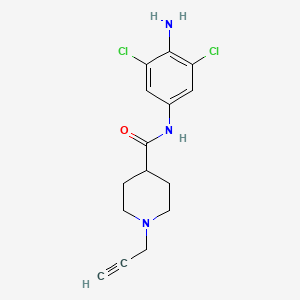
5-phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a useful research compound. Its molecular formula is C12H11F3N2 and its molecular weight is 240.229. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
- The one-pot double condensation reaction of 2-thenoyltrifluoroacetone with ethylenediamine or o-phenylenediamine can lead to the formation of derivatives of 5-phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine. These compounds have been fully characterized by elemental analysis, FT-IR, and multinuclear NMR spectroscopy, as well as single-crystal X-ray diffraction analysis (Ahumada et al., 2016).
Reactivity Studies
- Research on the reactivities of positions in 2,3-dihydro-1,4-diazepines, including this compound, has been conducted to understand their electrophilic substitution patterns. These studies are crucial for the development of novel compounds with this structure (Barnett et al., 1971).
Application in Synthesis of Complex Molecules
- Novel methods for the preparation of trifluoromethyl substituted 2,3-dihydro-1,4-diazepine have been developed. This includes the reaction of ethylenediamine with specific ketones, forming 5-trifluoromethyl-2,3-dihydro-1,4-diazepine in good yield, which is a key step in synthesizing more complex molecules (Chu, Wang, & Zhu, 2000).
Potential in Pharmacological Applications
- Some studies have focused on the synthesis and pharmacological screening of novel derivatives of benzodiazepines, including those related to this compound. These studies are exploring their potential applications in medicine, such as their antimicrobial, analgesic, and anti-inflammatory properties (Bhat, Chauhan, Kumar, & Kumar, 2014).
Future Directions
Trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces .
Biochemical Pathways
It is known that the compound is synthesized from a series of 2-alkylamino-6-phenyl-4-trifluoromethylpyridines .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is currently unknown .
Properties
IUPAC Name |
5-phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2/c13-12(14,15)11-8-10(16-6-7-17-11)9-4-2-1-3-5-9/h1-5,8,17H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGUYKMVEUMQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C=C(N1)C(F)(F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2,5-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B3003691.png)
![Methyl 2-amino-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3003692.png)

![3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003694.png)

![3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-ethyl-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B3003696.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B3003697.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B3003702.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{2-[(propan-2-yl)imino]-1,2-dihydropyridin-1-yl}propan-1-one](/img/structure/B3003703.png)
![3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3003707.png)

![4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3003710.png)
